molecular formula C28H28FN3O3S B2439012 6-Ethoxy-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline CAS No. 866864-14-4

6-Ethoxy-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline

Cat. No. B2439012
CAS RN: 866864-14-4
M. Wt: 505.61
InChI Key: ORARTIYEGNEFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline, commonly known as EFPQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EFPQ is a quinoline derivative that has shown promising results in various studies related to neuroscience, cancer, and infectious diseases.

Scientific Research Applications

Synthesis and Antimicrobial Study

Compounds derived from fluoroquinolone, a class closely related to the mentioned chemical structure, have been synthesized for their antimicrobial properties. For example, a study reported the synthesis of 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones, demonstrating significant antifungal and antibacterial activities (Patel & Patel, 2010).

Structure-Activity Relationships

Another study explored the structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials, showing that modifications at the quinolone C-7 position could produce compounds with in vitro antibacterial activity comparable to reference drugs like ciprofloxacin (Ziegler et al., 1990).

Environmental Sensitivity and Fluorescence

The synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors have also been reported, where long-chain 1-(2-methoxyphenyl)piperazine derivatives were synthesized, showing high receptor affinity and promising fluorescence properties (Lacivita et al., 2009).

Crystal Structure Analysis

Research on crystal structures related to adoprazine derivatives has contributed to understanding the molecular configuration and potential interactions of similar compounds. These studies provide insights into hydrogen bonding and molecular networking, which are critical for designing drugs with targeted properties (Ullah & Altaf, 2014).

properties

IUPAC Name

6-ethoxy-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3S/c1-3-35-21-10-13-25-23(18-21)28(27(19-30-25)36(33,34)22-11-8-20(2)9-12-22)32-16-14-31(15-17-32)26-7-5-4-6-24(26)29/h4-13,18-19H,3,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORARTIYEGNEFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.